molecular formula C13H12FNO2S B181232 N-[(4-fluorophenyl)methyl]benzenesulfonamide CAS No. 6125-28-6

N-[(4-fluorophenyl)methyl]benzenesulfonamide

Cat. No. B181232
CAS RN: 6125-28-6
M. Wt: 265.31 g/mol
InChI Key: VZFHYMWEKVIQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]benzenesulfonamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]benzenesulfonamide involves the formation of stable sulfonamide linkages with amino groups of proteins. This modification can lead to changes in the conformation and activity of the protein. N-[(4-fluorophenyl)methyl]benzenesulfonamide has been shown to modify the activity of various proteins, including enzymes and ion channels.

Biochemical And Physiological Effects

N-[(4-fluorophenyl)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the modification of protein activity, the inhibition of enzyme activity, and the modulation of ion channel activity. N-[(4-fluorophenyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

N-[(4-fluorophenyl)methyl]benzenesulfonamide has several advantages for lab experiments, including its stability, high purity, and ability to modify protein activity. However, N-[(4-fluorophenyl)methyl]benzenesulfonamide has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the research on N-[(4-fluorophenyl)methyl]benzenesulfonamide. One direction is the development of new methods for the synthesis of N-[(4-fluorophenyl)methyl]benzenesulfonamide with improved yields and purity. Another direction is the application of N-[(4-fluorophenyl)methyl]benzenesulfonamide in the modification of other biomolecules, such as nucleic acids and lipids. Additionally, the potential therapeutic applications of N-[(4-fluorophenyl)methyl]benzenesulfonamide, such as its anti-inflammatory and analgesic effects, should be further explored. Finally, the development of new biosensors and other analytical tools using N-[(4-fluorophenyl)methyl]benzenesulfonamide should be investigated.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-[(4-fluorophenyl)methyl]benzenesulfonamide can be synthesized using different methods, and its mechanism of action has been extensively studied. N-[(4-fluorophenyl)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on N-[(4-fluorophenyl)methyl]benzenesulfonamide, including the development of new synthesis methods, the application of N-[(4-fluorophenyl)methyl]benzenesulfonamide in the modification of other biomolecules, and the exploration of its therapeutic potential.

Synthesis Methods

N-[(4-fluorophenyl)methyl]benzenesulfonamide can be synthesized using different methods, including the reaction of 4-fluorobenzyl chloride with benzenesulfonamide, followed by purification using column chromatography. Another method involves the reaction of 4-fluorobenzylamine with benzenesulfonyl chloride, followed by purification using recrystallization. Both methods have been reported to yield high purity N-[(4-fluorophenyl)methyl]benzenesulfonamide.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]benzenesulfonamide has been used in various scientific research applications, including the development of biosensors and the modification of proteins. N-[(4-fluorophenyl)methyl]benzenesulfonamide can be used to modify the amino groups of proteins, leading to the formation of stable sulfonamide linkages. This modification can be used to study protein-protein interactions and protein-ligand interactions. N-[(4-fluorophenyl)methyl]benzenesulfonamide has also been used in the development of biosensors for the detection of glucose and other biomolecules.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFHYMWEKVIQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357999
Record name N-[(4-fluorophenyl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]benzenesulfonamide

CAS RN

6125-28-6
Record name N-[(4-fluorophenyl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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